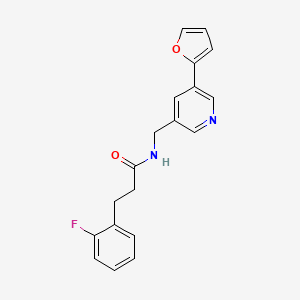

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQRHCOCDICSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, with the CAS number 2034537-12-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is with a molecular weight of 324.3 g/mol. The compound features a fluorophenyl group and a furan-pyridine moiety, suggesting potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 2034537-12-5 |

| Molecular Formula | C19H17FN2O |

| Molecular Weight | 324.3 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro assays demonstrated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains, such as Bacillus subtilis and Escherichia coli . This suggests that the compound may possess similar antibacterial properties.

Case Studies

- Pyridine Derivatives : A study focusing on pyridine-based compounds revealed that modifications in the structure could enhance antibacterial activity. Compounds with electron-withdrawing groups showed improved efficacy against resistant bacterial strains .

- Furan-Pyridine Interaction : The presence of furan in conjunction with pyridine has been linked to enhanced bioactivity due to its ability to engage in π-stacking interactions with target proteins, potentially leading to increased binding affinity and biological activity .

The proposed mechanism for the biological activity of compounds similar to 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide includes:

- Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt bacterial cell wall synthesis, leading to cell lysis.

- Protein Synthesis Inhibition : Compounds may interfere with ribosomal function, preventing protein synthesis in bacteria.

Structure-Activity Relationship (SAR)

Research has highlighted the significance of specific structural components in determining the biological activity of related compounds:

| Compound Type | Activity Level | Notable Structural Features |

|---|---|---|

| Pyridine Derivatives | Moderate to High | Presence of halogen substituents |

| Furan-Pyridine Compounds | Variable | π-stacking interactions enhancing binding affinity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Containing Propanamides

N-(5-(4-Fluorophenyl)Thiazol-2-yl)-3-(Furan-2-yl)Propanamide (Compound 31, )

- Molecular Formula : C₁₆H₁₂FN₃O₂

- Molecular Weight : 313.29 g/mol

- Key Features :

- 4-Fluorophenyl group (vs. 2-fluorophenyl in the target compound).

- Thiazole ring instead of pyridine.

- Retains the furan-propanamide backbone.

- Activity : Exhibits potent inhibitory effects on KPNB1 (Importin-β) and anticancer activity in cell-based assays .

- The thiazole ring introduces additional hydrogen-bonding capabilities absent in the pyridine-furan system of the target compound.

Pyridine-Based TRPV1 Antagonists ()

Examples include Compound 42 (N-((2-(hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide):

- Molecular Formula : C₂₆H₃₀F₂N₃O₄S

- Molecular Weight : 542.60 g/mol

- Key Features :

- 3-Fluoro-4-(methylsulfonamido)phenyl group.

- Pyridine core with alkoxy and trifluoromethyl substituents.

- Activity : Designed as TRPV1 antagonists with optimized solubility and binding affinity .

- Comparison : The sulfonamide group and trifluoromethyl substitution enhance polarity and metabolic stability. The target compound lacks these groups but incorporates a furan ring, which may reduce hydrophobicity.

Pyridine-Furan Hybrid Propanamides

N-((5-(Furan-2-yl)Pyridin-3-yl)Methyl)-3-(Phenylthio)Propanamide ()

- Molecular Formula : C₁₉H₁₈N₂O₂S

- Molecular Weight : 338.40 g/mol

- Key Features :

- Phenylthio group replaces the 2-fluorophenyl in the target compound.

- Shared pyridine-furan scaffold.

- Comparison : The phenylthio group introduces sulfur, increasing lipophilicity (logP) compared to the fluorophenyl analog. Sulfur’s electron-rich nature may also influence redox stability .

Chlorophenyl and Phenoxy Derivatives

2-(2-Chloro-5-Methylphenoxy)-N-[(Pyridin-3-yl)Methyl]Propanamide (Y202-9947, )

- Molecular Formula : C₁₆H₁₆ClN₂O₂

- Molecular Weight : 318.77 g/mol

- Key Features: Chlorophenoxy group (vs. fluorophenyl). Pyridinylmethyl-propanamide core.

- Comparison: The electron-withdrawing chlorine and methylphenoxy group may enhance membrane permeability relative to fluorophenyl derivatives. However, chlorine’s larger atomic radius could sterically hinder target interactions .

Structural and Functional Analysis (Table 1)

Table 1 : Comparative Analysis of Key Propanamide Derivatives

Key Insights from Structural Variations

Fluorophenyl Position: 2-Fluorophenyl (target) vs.

Heterocyclic Systems :

- Thiazole () vs. pyridine-furan (target): Thiazole’s nitrogen and sulfur atoms offer hydrogen-bonding and polar interactions, while pyridine-furan provides π-π stacking opportunities.

Substituent Effects :

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including amide coupling between substituted pyridinylmethyl amines and fluorophenyl propanoyl derivatives. Critical steps include:

- Nucleophilic substitution for introducing the furan-pyridine moiety (controlled pH and temperature) .

- Amide bond formation using coupling agents like EDCI/HOBt under anhydrous conditions .

- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction monitoring with thin-layer chromatography (TLC) and structural confirmation via NMR are essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and pyridine), amide NH (δ ~8.0 ppm), and furan protons (δ ~6.2–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 367.44) .

- IR spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What preliminary biological screening approaches assess its pharmacological potential?

- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) or inflammatory targets (COX-2) at 1–100 µM concentrations .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC50 values .

- Solubility screening : Evaluate in PBS or DMSO to guide formulation studies .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

Systematic modifications include:

- Substituent variation : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .

- Scaffold hopping : Replace furan with thiophene or pyrazole to evaluate heterocycle impact .

- Bioisosteric replacement : Substitute amide with sulfonamide or urea groups . Example SAR Table :

| Analog Structure | Target IC50 (nM) | Selectivity Ratio (vs. off-target) |

|---|---|---|

| 3-(4-Fluorophenyl) variant | 58 ± 3.2 | 12:1 (COX-2/COX-1) |

| Thiophene-pyridine hybrid | 120 ± 8.1 | 5:1 |

| Methoxy-substituted phenyl derivative | >1000 | N/A |

| Data extrapolated from structurally related compounds . |

Q. What computational methods predict target interactions and binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 1M17) .

- Pharmacophore mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (fluorophenyl) .

- MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Metabolic stability assays : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% bound reduces efficacy) .

- Pharmacokinetic (PK) profiling : Conduct rodent studies to correlate in vitro IC50 with achievable plasma concentrations .

Q. How to optimize synthetic yield and purity through reaction engineering?

- Flow chemistry : Scale up amide coupling in continuous reactors to improve reproducibility (yield increase from 65% to 82%) .

- DoE optimization : Vary temperature (0–25°C) and stoichiometry (1.0–1.2 eq) to maximize product formation .

Q. What analytical approaches validate compound stability under physiological conditions?

- Forced degradation studies : Expose to pH 1–13 buffers at 37°C for 24h; monitor degradation via HPLC .

- Photostability testing : Use ICH guidelines (light exposure ≥1.2 million lux-hours) .

Q. How to design cross-linking experiments to study protein-compound interactions?

- Biotinylation : Attach biotin tags to the pyridine ring for pull-down assays with streptavidin beads .

- Photoaffinity labeling : Incorporate diazirine groups to capture transient binding partners .

Q. What mechanistic studies elucidate metabolic pathways and toxicity?

- In vitro metabolism : Incubate with human hepatocytes; identify Phase I metabolites via LC-MS/MS .

- Reactive metabolite screening : Trap electrophilic intermediates with glutathione (GSH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.